(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 145588-95-0
VCID: VC0124641
InChI: InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione

CAS No.: 145588-95-0

Main Products

VCID: VC0124641

Molecular Formula: C13H15NO2S

Molecular Weight: 249.33 g/mol

(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione - 145588-95-0

CAS No. 145588-95-0
Product Name (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
IUPAC Name 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one
Standard InChI InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Standard InChIKey RMIDPJIHKSUBCO-NSHDSACASA-N
Isomeric SMILES CCC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2
SMILES CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Canonical SMILES CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
PubChem Compound 11032271
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator